molecular formula C10H12BrNO B169072 4-(3-Bromophenyl)morpholine CAS No. 197846-82-5

4-(3-Bromophenyl)morpholine

Cat. No.: B169072
CAS No.: 197846-82-5
M. Wt: 242.11 g/mol
InChI Key: RQMIVKDXRGZOBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenyl)morpholine is an organic compound characterized by a bromine atom attached to the third position of a phenyl ring, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)morpholine typically involves the reaction of 3-bromophenylamine with morpholine. This reaction can be catalyzed by palladium in the presence of a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3-Bromophenyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)morpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-(4-Bromophenyl)morpholine: Similar in structure but with the bromine atom at the fourth position.

    4-(3-Chlorophenyl)morpholine: Contains a chlorine atom instead of bromine.

    4-(3-Fluorophenyl)morpholine: Contains a fluorine atom instead of bromine.

Uniqueness: 4-(3-Bromophenyl)morpholine is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

4-(3-bromophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-2-1-3-10(8-9)12-4-6-13-7-5-12/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMIVKDXRGZOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406901
Record name 4-(3-Bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197846-82-5
Record name 4-(3-Bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Bromoaniline (3.0 mL, 4.7 g, 28 mmol), 2-bromoethylether (4.2 mL, 7.7 g, 33 mmol) and diisopropylethylamine (15 mL, 11 g, 86 mmol) were dissolved in anhydrous DMF (20 mL) under inert gas atmosphere and heated to 100° C. for 6 h. After cooling to room temperature the mixture was poured into water (300 mL) and extracted with EtOAc. The combined organic layers were washed with brine, dried (Na2SO4), filtered and evaporated to dryness. Purification of the residue by flash chromatography afforded 2.9 g (12 mmol, 43% yield) of 4-(3-bromophenyl)morpholine.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-bromoaniline (1.00 g, 5.81 mmol) in anhydrous DMF (20 mL) was added 1-bromo-2-(2-bromoethoxy)ethane (1.62 g, 6.18 mmol) and DIPEA (2.25 g, 17.4 mmol). The solution was heated to 100° C. for 16 h, cooled and concentrated. The residue was purified by preparative HPLC purification. (230 mg, yield 16.4%) MS (ESI+) e/z: 242.0 [M+1]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromophenyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(3-Bromophenyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(3-Bromophenyl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(3-Bromophenyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(3-Bromophenyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.